Welcome to the BenchChem Online Store!
molecular formula C10H13BrO2 B8362134 1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene

1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene

Cat. No. B8362134
M. Wt: 245.11 g/mol
InChI Key: DANYOSSICDSYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772285B2

Procedure details

9.10 g of (4-bromo-3-methylphenyl)methanol was dissolved in 91 mL of methylene chloride and cooled to 5° C., to which 19.7 mL of N-ethyldiisopropylamine and 6.9 mL of chloromethyl methyl ether were successively added dropwise at 5 to 10° C., and then this mixture was stirred for 2.5 hours at room temperature. Water was added to the reaction mixture and adjusted to pH 7 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous sodium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=5:1] to yield 10.44 g of 1-bromo-4-[(methoxymethoxy)methyl]-2-methylbenzene as yellow oil.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[CH3:10].C(N(C(C)C)C(C)C)C.[CH3:20][O:21][CH2:22]Cl.Cl>C(Cl)Cl.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH2:20][O:21][CH3:22])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)CO)C
Name
Quantity
91 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19.7 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
6.9 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred for 2.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were successively added dropwise at 5 to 10° C.
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
After the resultant organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution successively, the washed phase was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=5:1]

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)COCOC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.